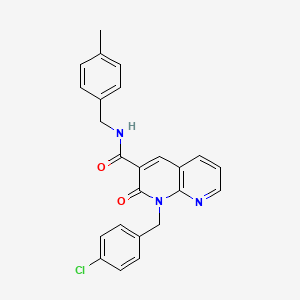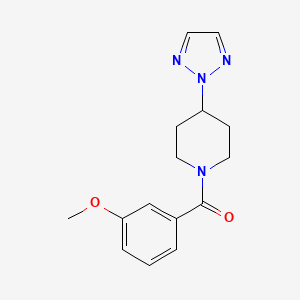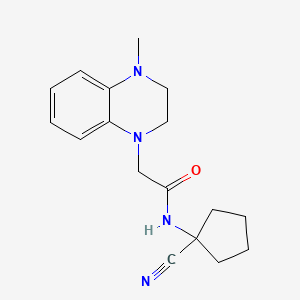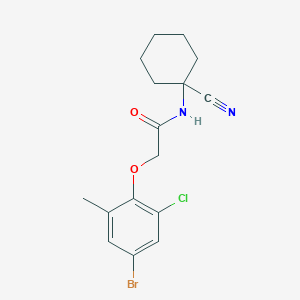![molecular formula C22H16FN5O2S2 B2993663 2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896329-87-6](/img/structure/B2993663.png)
2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C22H16FN5O2S2 and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Potential Antibacterial Agents
A pivotal aspect of the compound's research involves its synthesis and evaluation as a potential antibacterial agent. Solankee and Patel (2004) highlighted the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, showcasing their antibacterial activity. This research indicates the compound's relevance in developing new antimicrobial agents, potentially offering a new avenue for addressing antibiotic resistance (Solankee & Patel, 2004).
Structural Characterization and Chemical Properties
Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and structurally characterized isostructural thiazoles related to the compound, providing significant insights into its chemical behavior and stability. Their work emphasizes the importance of crystallography in understanding the molecular structure and potential interactions of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Mechanistic Insights and Reaction Pathways
Ledenyova et al. (2018) explored the unexpected reaction mechanisms of related triazine derivatives with thiourea, contributing to a deeper understanding of their chemical reactivity. This study is crucial for predicting the behavior of such compounds under various conditions, which is essential for their application in chemical synthesis and drug development (Ledenyova et al., 2018).
Antimicrobial and Antifungal Applications
Mabkhot et al. (2016) synthesized new heterocycles incorporating a thiophene moiety, demonstrating potent antimicrobial and antifungal activities. This research underscores the compound's potential in developing new treatments for infectious diseases, offering a promising direction for future pharmacological studies (Mabkhot et al., 2016).
Electroluminescence and Photovoltaic Properties
Lee and Liu (2010) investigated the electroluminescence and photovoltaic properties of light-emitting devices and solar cells comprising conjugated polymers related to the compound. This research opens up new possibilities for its application in the development of advanced materials for electronic and photovoltaic devices, highlighting its versatility beyond the biomedical sphere (Lee & Liu, 2010).
Propiedades
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2S2/c23-15-8-6-14(7-9-15)17-12-16(18-4-3-11-31-18)26-28(17)20(29)13-32-21-24-19-5-1-2-10-27(19)22(30)25-21/h1-11,17H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWMIGRCXJDKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC(=O)N4C=CC=CC4=N3)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-((5-((2,5-dimethylbenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993586.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2993587.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2993588.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2993591.png)
![(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide](/img/structure/B2993593.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2993594.png)



